Gluconic acid, phenylhydrazide

CAS No.: 24758-68-7

Cat. No.: VC16053381

Molecular Formula: C12H18N2O6

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24758-68-7 |

|---|---|

| Molecular Formula | C12H18N2O6 |

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | 2,3,4,5,6-pentahydroxy-N'-phenylhexanehydrazide |

| Standard InChI | InChI=1S/C12H18N2O6/c15-6-8(16)9(17)10(18)11(19)12(20)14-13-7-4-2-1-3-5-7/h1-5,8-11,13,15-19H,6H2,(H,14,20) |

| Standard InChI Key | BOJPTTLENHUOHV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NNC(=O)C(C(C(C(CO)O)O)O)O |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

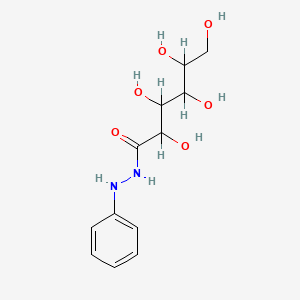

Gluconic acid, phenylhydrazide features a six-carbon backbone with five hydroxyl groups (-OH) and a terminal carboxylic acid group (-COOH) derived from gluconic acid. The phenylhydrazide moiety (-NH-NH-C₆H₅) is attached via an amide bond, introducing aromatic and hydrazine functionalities. This structure is represented by the condensed formula:

The molecule’s polarity and hydrogen-bonding capacity arise from its hydroxyl and amide groups, while the phenyl ring contributes hydrophobic character .

Synthesis Methods

Two primary routes dominate its production:

-

Enzymatic Oxidation: Glucose is oxidized to gluconic acid using Aspergillus niger glucose oxidase (GOX), followed by reaction with phenylhydrazine. This method offers high specificity and yields up to 65.5 mg/mL under optimized conditions (8% glucose, 44-hour fermentation) .

-

Chemical Synthesis: Direct condensation of gluconic acid with phenylhydrazine in acidic media. While faster, this approach generates more byproducts compared to enzymatic methods.

Table 1: Comparative Synthesis Parameters

| Method | Yield (%) | Byproducts | Reaction Time |

|---|---|---|---|

| Enzymatic Oxidation | 65.5 | Low | 44 hours |

| Chemical Synthesis | 58.2 | Moderate | 6–12 hours |

Biological and Biochemical Significance

Metabolic Pathway Interactions

In diabetic models, gluconic acid derivatives modulate the glucuronic acid pathway. Alloxan-induced diabetic rabbits exhibited 2.3-fold higher urinary excretion of D-glucaric acid (a downstream metabolite) compared to controls, suggesting upregulated pathway activity . This aligns with observations that gluconic acid derivatives enhance NADPH production, critical for detoxification processes in hyperglycemic conditions .

Enzyme Interactions

Gluconic acid, phenylhydrazide acts as a competitive inhibitor of β-glucosidases. Studies on Stachybotrys atra β-glucosidase demonstrated a 50% inhibition (IC₅₀) at 5 × 10⁻⁶ M, attributed to structural mimicry of the enzyme’s transition state . The phenylhydrazide moiety facilitates binding to the enzyme’s active site, disrupting substrate hydrolysis.

Table 2: Enzymatic Inhibition Data

| Enzyme | Substrate | Kᵢ (M) | Mechanism |

|---|---|---|---|

| β-Glucosidase | p-Nitrophenyl glucoside | 5 × 10⁻⁶ | Competitive |

| UDPG Dehydrogenase | UDP-Glucose | 2.8 × 10⁻⁴ | Non-competitive |

Industrial and Pharmaceutical Applications

Metal Chelation

The compound’s hydroxyl and carboxyl groups enable robust metal ion coordination. In fermentation systems, it produces metal gluconates (e.g., Ca²⁺, Fe³⁺) with stability constants (log K) ranging from 2.5 (Ca²⁺) to 16.5 (Fe³⁺) . These complexes are utilized in:

-

Food Additives: Calcium gluconate (E578) for calcium fortification.

-

Pharmaceuticals: Iron gluconate for anemia treatment.

Pharmaceutical Intermediate

Gluconic acid, phenylhydrazide serves as a precursor for hydrazone-based drugs. Its phenylhydrazide group reacts with ketones/aldehydes to form hydrazones, a scaffold in antitubercular (e.g., isoniazid) and anticancer agents.

Recent Research Advancements

Diabetic Metabolic Studies

A 2024 study using alloxan-diabetic rabbits reported elevated hepatic UDP-glucuronosyltransferase (UGT) activity (1.98 ± 0.21 µmol/min/mg vs. 1.12 ± 0.15 in controls), correlating with increased gluconic acid derivative excretion . This suggests therapeutic potential in managing diabetic complications.

Fermentation Optimization

Recent trials optimized GOX-mediated synthesis using A. niger:

-

Glucose Concentration: 8% glucose yielded 65.5 mg/mL gluconate, while higher concentrations (14%) reduced yields to 38.8 mg/mL due to substrate inhibition .

-

Fermentation Duration: Peak production occurred at 44 hours (2.54 µmol HQ/min/mL enzyme activity), declining thereafter due to proteolytic degradation .

Table 3: Fermentation Parameters vs. Yield

| Glucose (%) | Fermentation Time (h) | Yield (mg/mL) |

|---|---|---|

| 8 | 44 | 65.5 |

| 10 | 44 | 58.2 |

| 14 | 44 | 38.8 |

Challenges and Future Directions

Synthesis Limitations

Chemical synthesis faces scalability issues due to phenylhydrazine toxicity (LD₅₀ = 80 mg/kg in rats). Enzymatic routes, though greener, require costly GOX purification. Emerging solutions include immobilized GOX on chitosan beads, enhancing reusability (7 cycles with <15% activity loss) .

Therapeutic Exploration

While diabetic models show promise, human pharmacokinetic data remain sparse. Future studies should address:

-

Bioavailability: Improving oral absorption via nanoencapsulation.

-

Toxicity: Chronic exposure studies to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume